2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride 2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 123578-22-3
VCID: VC5938027
InChI: InChI=1S/C8H9ClN2O2.ClH/c1-13-8-3-2-6(5-10-8)11-7(12)4-9;/h2-3,5H,4H2,1H3,(H,11,12);1H
SMILES: COC1=NC=C(C=C1)NC(=O)CCl.Cl
Molecular Formula: C8H10Cl2N2O2
Molecular Weight: 237.08

2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride

CAS No.: 123578-22-3

Cat. No.: VC5938027

Molecular Formula: C8H10Cl2N2O2

Molecular Weight: 237.08

* For research use only. Not for human or veterinary use.

2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride - 123578-22-3

Specification

CAS No. 123578-22-3
Molecular Formula C8H10Cl2N2O2
Molecular Weight 237.08
IUPAC Name 2-chloro-N-(6-methoxypyridin-3-yl)acetamide;hydrochloride
Standard InChI InChI=1S/C8H9ClN2O2.ClH/c1-13-8-3-2-6(5-10-8)11-7(12)4-9;/h2-3,5H,4H2,1H3,(H,11,12);1H
Standard InChI Key BBRWMWICGKDIML-UHFFFAOYSA-N
SMILES COC1=NC=C(C=C1)NC(=O)CCl.Cl

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a pyridine ring substituted with a methoxy group at the 6-position and an acetamide group at the 3-position. The acetamide moiety is further modified with a chlorine atom and a hydrochloride salt, enhancing its reactivity and solubility in polar solvents . The IUPAC name, 2-chloro-N-(6-methoxypyridin-3-yl)acetamide; hydrochloride, reflects this arrangement. Key identifiers include:

PropertyValue
Molecular FormulaC8H10Cl2N2O2\text{C}_8\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight237.08 g/mol
SMILESCOC1=NC=C(C=C1)NC(=O)CCl.Cl
InChIKeyBBRWMWICGKDIML-UHFFFAOYSA-N

The hydrochloride salt formation increases stability, a common strategy for improving the handling of amine-containing compounds.

Solubility and Stability

Synthesis and Optimization

Reaction Pathways

The synthesis involves a two-step process:

  • Acylation of 6-Methoxypyridin-3-amine: Reacting 6-methoxypyridin-3-amine with chloroacetyl chloride in the presence of a base (e.g., sodium hydroxide) yields the free base form, 2-chloro-N-(6-methoxypyridin-3-yl)acetamide .

  • Salt Formation: Treatment with hydrochloric acid converts the free base into its hydrochloride salt, improving crystallinity and purity.

Reaction Scheme:

6-Methoxypyridin-3-amine+ClCH2COClBase2-Chloro-N-(6-methoxypyridin-3-yl)acetamideHClHydrochloride Salt\text{6-Methoxypyridin-3-amine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{2-Chloro-N-(6-methoxypyridin-3-yl)acetamide} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Optimization Strategies

  • Solvent Selection: DMF and DMSO are preferred for their ability to dissolve both amine and acyl chloride reactants.

  • Temperature Control: Reactions are conducted at 0–5°C initially to minimize side reactions, followed by gradual warming to room temperature .

  • Purification: Recrystallization from ethanol-water mixtures yields high-purity product (>95%) .

SupplierPackagingPrice (USD)Purity
TRC500 mg$310>95%
American Custom Chemicals1 g$721.5795%

Pricing reflects the complexity of synthesis and demand in research markets .

Industrial and Academic Use

  • Pharmaceutical Intermediates: Serves as a precursor in the synthesis of kinase inhibitors and antiproliferative agents .

  • Agrochemical Research: Chloroacetamide derivatives are explored as herbicides, though this application remains underexplored for the hydrochloride salt.

Future Research Directions

  • Pharmacological Profiling: In vitro assays to evaluate cytotoxicity, kinase inhibition, and metabolic stability.

  • Solubility Studies: Systematic investigation of solubility in physiologically relevant solvents.

  • Analog Synthesis: Modifying the pyridine ring with electron-withdrawing or donating groups to optimize bioactivity.

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